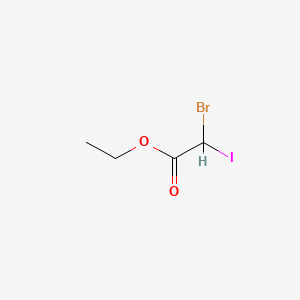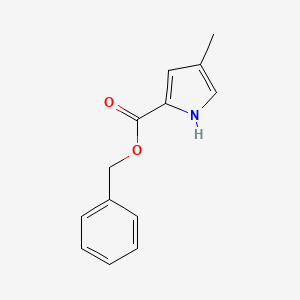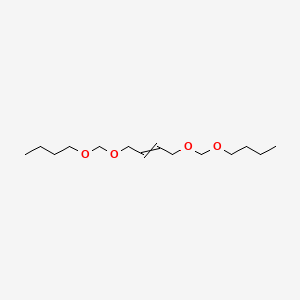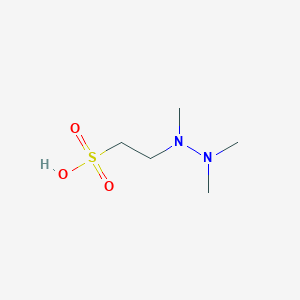![molecular formula C16H11N7O3 B14523996 N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide CAS No. 62554-59-0](/img/structure/B14523996.png)
N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, particularly in the production of dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,6-dicyano-4-nitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-amino-2-acetamidophenol in an alkaline medium to form the azo compound. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale of production, the synthesis can be carried out in batch reactors or continuous flow reactors.
Automation and Control: Advanced automation and control systems are employed to monitor reaction parameters such as temperature, pH, and reactant concentrations to ensure consistent product quality.
Waste Management: Proper waste management practices are implemented to handle by-products and effluents generated during the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of nitro and cyano derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc dust in acidic conditions, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous medium or zinc dust in acidic medium.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Formation of nitro and cyano derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[Bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]phenyl}acetamide
- N-{5-[Bis(2-methoxyethyl)amino]-2-[(6-cyano-2-ethyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl}acetamide
Uniqueness
N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62554-59-0 |
|---|---|
Molecular Formula |
C16H11N7O3 |
Molecular Weight |
349.30 g/mol |
IUPAC Name |
N-[5-amino-2-[(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H11N7O3/c1-9(24)20-15-6-12(19)2-3-14(15)21-22-16-10(7-17)4-13(23(25)26)5-11(16)8-18/h2-6H,19H2,1H3,(H,20,24) |
InChI Key |
JCICWLMXCXDINO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14523918.png)

![(4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14523937.png)

![N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide]](/img/structure/B14523945.png)


![Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate](/img/structure/B14523961.png)
![2-[(3-Chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14523972.png)
![Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]-](/img/structure/B14523974.png)
![{(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide](/img/structure/B14523977.png)

![Benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]-](/img/structure/B14523982.png)
![4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B14523985.png)
